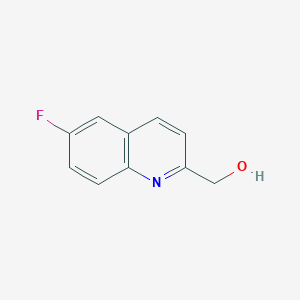

(6-Fluoroquinolin-2-yl)methanol

CAS No.: 165111-37-5

Cat. No.: VC2479421

Molecular Formula: C10H8FNO

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 165111-37-5 |

|---|---|

| Molecular Formula | C10H8FNO |

| Molecular Weight | 177.17 g/mol |

| IUPAC Name | (6-fluoroquinolin-2-yl)methanol |

| Standard InChI | InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |

| Standard InChI Key | BPBYTQJELFYUOP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |

Introduction

Basic Properties and Identification

(6-Fluoroquinolin-2-yl)methanol (CAS No. 165111-37-5) is a synthetic organic compound with the molecular formula C₁₀H₈FNO and a molecular weight of 177.17 g/mol . It belongs to the broader class of quinolines, which are known for their diverse biological activities. The compound is also known by alternative names including 6-fluoro-2-quinolinemethanol and 2-quinolinemethanol, 6-fluoro- .

Structural Identification Parameters

The compound can be identified using several chemical identifiers, as detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 165111-37-5 |

| IUPAC Name | (6-fluoroquinolin-2-yl)methanol |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.17 g/mol |

| InChI | InChI=1S/C10H8FNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-5,13H,6H2 |

| InChIKey | BPBYTQJELFYUOP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1F |

Physical and Chemical Properties

The compound demonstrates specific physicochemical properties that influence its behavior in various environments :

| Property | Value |

|---|---|

| Appearance | White powder (implied) |

| Storage Conditions | Store at 2-8°C, dry |

| XLogP3-AA | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 33.1 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 176 |

| Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H320 (Causes eye irritation) H335 (May cause respiratory irritation) |

| Precautionary Statements | P264 (Wash hands thoroughly after handling) P270 (Do not eat, drink or smoke when using this product) P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell) P330 (Rinse mouth) |

Synthesis Methods

The synthesis of (6-fluoroquinolin-2-yl)methanol typically involves multi-step organic synthesis techniques. These methods can include various reactions depending on the starting materials and desired intermediates .

Common Synthetic Approaches

Several approaches have been documented for synthesizing this compound:

-

Reduction of corresponding carboxylic acid derivatives: Starting from 6-fluoroquinoline-2-carboxylic acid or its esters, reduction using appropriate reagents like sodium borohydride (NaBH₄) yields the desired alcohol .

-

Oxidation followed by reduction: Oxidation of 6-fluoro-2-methylquinoline using selenium dioxide (SeO₂), followed by reduction with NaBH₄ can produce the target compound .

-

Multi-step synthesis: As described in literature, reactions such as nucleophilic substitution, reduction, or oxidation can be employed depending on available starting materials.

In one documented synthesis approach, ethyl 4-hydroxy quinoline-2-carboxylate derivatives were reduced using NaBH₄ to afford the corresponding alcohols, which could then be further modified to obtain the target compound .

Biological Activities and Pharmacological Properties

(6-Fluoroquinolin-2-yl)methanol exhibits significant biological potential, primarily due to its structural features that enable effective interaction with various biological targets.

Structure-Activity Relationships

The biological activity of (6-fluoroquinolin-2-yl)methanol is significantly influenced by its structural features:

-

The fluorine atom at position 6 enhances the compound's ability to penetrate cell membranes, allowing effective interaction with biological targets such as enzymes or receptors.

-

The hydroxymethyl group at position 2 provides a site for potential hydrogen bonding interactions with target proteins and allows for further chemical modifications.

-

The quinoline core structure contributes to the compound's ability to interact with various biological systems, as quinolines are known for their diverse biological activities.

Research Applications and Findings

(6-Fluoroquinolin-2-yl)methanol has been utilized in various research contexts, demonstrating its versatility as a building block for more complex bioactive molecules.

Use in Medicinal Chemistry

The compound has been employed as a precursor in the synthesis of more complex bioactive molecules:

-

Development of phosphodiesterase 10A (PDE10A) inhibitors: The compound has been used as a starting material in the synthesis of fluorine-containing PDE10A inhibitors with potential applications in treating neurological disorders .

-

Incorporation into nanatinostat: This compound represents a structural component related to the development of nanatinostat (CHR-3996), an orally bioavailable inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity .

Structure Modifications and Derivatives

Research has explored various modifications of the basic structure to enhance specific properties:

-

Modification of the hydroxymethyl group: Conversion to various ethers, esters, or amines to modulate biological activity and pharmacokinetic properties .

-

Addition of other functional groups: Introduction of additional groups to the quinoline core to enhance target specificity or biological activity .

-

Coupling with other bioactive moieties: Combination with other pharmacophores through the hydroxymethyl group to create hybrid molecules with potentially enhanced activity .

Related Compounds and Structural Analogues

Several compounds share structural similarities with (6-fluoroquinolin-2-yl)methanol, demonstrating the importance of structural modifications in achieving specific biological activities.

Structural Variants

Notable structural analogues include:

-

(7-Fluoroquinolin-2-yl)methanol: A regioisomer with the fluorine atom at position 7 instead of position 6, which may exhibit different biological activity profiles.

-

6-Fluoroquinoline-2-carboxylic acid: A precursor with a carboxylic acid group instead of the hydroxymethyl group at position 2 .

-

6-Fluoro-2-methylquinoline: A related compound with a methyl group instead of a hydroxymethyl group at position 2 .

-

Nanatinostat derivatives: More complex molecules incorporating the fluoroquinoline moiety as part of their structure, demonstrating enhanced biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume